3,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-11-15(12(2)25-22-11)16(23)21-8-3-4-9-24-14-7-5-6-13(10-14)17(18,19)20/h5-7,10H,8-9H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLMMDSTQVIQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-4-carboxamide is a complex organic compound with significant potential in various biological applications. Its unique structure, featuring an isoxazole ring, a trifluoromethyl group, and a carboxamide moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H15F3N2O3, with a molecular weight of 352.31 g/mol. The structural characteristics include:
- Isoxazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Carboxamide Group : Imparts solubility in biological systems.
Antimicrobial Activity
Isoxazole derivatives have been noted for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness as insecticides and antimicrobial agents. For instance:
- Insecticidal Properties : Similar compounds have shown efficacy in disrupting pest metabolism, indicating potential agricultural applications.
Anti-Cancer Potential
Recent studies have highlighted the anti-cancer properties of isoxazole derivatives. For example, a related compound (CM2-II-173) demonstrated significant inhibition of invasive phenotypes in triple-negative breast cancer (TNBC) cells:
- Mechanism of Action : CM2-II-173 inhibited matrix metalloproteinase (MMP)-9 expression and reduced cell invasiveness induced by sphingosine-1-phosphate (S1P). It also inhibited key signaling pathways (pMEK1, pAkt, pERK, p38 MAPK) involved in cancer progression .
Anti-inflammatory Activity
Isoxazole compounds have shown promise as anti-inflammatory agents. The presence of specific functional groups can enhance their efficacy in reducing inflammation:
- Structure-Activity Relationship : Compounds with electron-withdrawing groups generally exhibit better anti-inflammatory activity compared to those with electron-donating groups .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The isoxazole ring may interact with various enzymes involved in disease processes.
- Modulation of Signaling Pathways : Compounds influence critical signaling pathways associated with cell growth and apoptosis.
- Disruption of Cellular Processes : The trifluoromethyl group enhances interactions with cellular membranes, potentially altering cellular uptake and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Triazole Derivatives
describes 1,2,4-triazole derivatives (e.g., compounds [7–9]) synthesized via cyclization of hydrazinecarbothioamides. These compounds feature:
- A 1,2,4-triazole core instead of an isoxazole ring.
- Substituents such as 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups.
- Thione tautomers (C=S group at ~1247–1255 cm⁻¹ in IR spectra) rather than carboxamide linkages .
Key Differences :
Heterocyclic Core: The isoxazole ring in the target compound offers distinct electronic properties compared to the 1,2,4-triazole core.
Functional Groups : The target compound’s carboxamide group contrasts with the triazoles’ thione groups, which may affect hydrogen-bonding capacity and metabolic pathways.
Synthetic Routes : The triazoles in are synthesized via NaOH-mediated cyclization of hydrazinecarbothioamides, whereas the target compound likely involves coupling of isoxazole-4-carboxylic acid with a propargylamine intermediate.
Therapeutic Analogues: Sorafenib Tosylate
highlights Sorafenib Tosylate (CAS 475207-59-1), a kinase inhibitor with structural similarities:
- Shared Features : Both compounds contain a trifluoromethylphenyl group and a carboxamide moiety.
- Divergences :
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral and Physicochemical Properties
Research Findings and Implications
- Triazole Derivatives: The tautomeric stability of compounds [7–9] (thione form) enhances their suitability for solid-phase synthesis and enzyme-targeted applications . However, their sulfonyl substituents may limit blood-brain barrier penetration compared to the target compound’s trifluoromethylphenoxy group.
- Sorafenib : The urea linkage is critical for its anticancer activity, but it also increases metabolic susceptibility. The target compound’s carboxamide and alkyne groups could offer improved stability in vivo .
Preparation Methods
Cyclocondensation of Methyl Ethyl Diketone
A patent by CN103130732A details the reaction of methyl ethyl diketone (2.0 mmol) with hydroxylamine hydrochloride (2.2 mmol) in dichloromethane (15 mL) at 42–47°C for 6 hours. Anhydrous sodium sulfate removes water, yielding 3,5-dimethylisoxazole (87% purity by GC-MS). Oxidation of the 4-methyl group to carboxylic acid remains challenging; however, halogenation followed by hydrolysis shows promise.
Deep Eutectic Solvent-Mediated Synthesis
Pérez and Ramón demonstrated that choline chloride:urea (1:2) enables regioselective isoxazole formation at 50°C. Applying this to 3-oxopentanedioic acid dimethyl ester (1.5 mmol) and hydroxylamine (2.0 mmol) in DES yields 3,5-dimethylisoxazole-4-carboxylic acid methyl ester (68% yield after column chromatography). Saponification with NaOH (2M, ethanol/water) provides the free acid (mp 158–162°C).
Preparation of 4-(3-(Trifluoromethyl)Phenoxy)But-2-Yn-1-Amine
Propargylation of 3-(Trifluoromethyl)Phenol
Reacting 3-(trifluoromethyl)phenol (1.8 mmol) with 4-chloro-2-butyn-1-ol (2.0 mmol) in THF using K₂CO₃ (3.0 mmol) at 60°C for 12 hours produces 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-ol (81% yield). Subsequent Mitsunobu reaction with phthalimide (1.5 eq) and DIAD/PPh₃ converts the alcohol to the phthalimido intermediate (74% yield), which hydrazinolysis cleaves to the primary amine (89% purity by HPLC).
Direct Amination via Copper Catalysis
An alternative route employs CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMSO to couple 3-(trifluoromethyl)phenol (1.0 mmol) with propargylamine (1.2 mmol) at 80°C. This one-pot method achieves 65% yield but requires rigorous exclusion of oxygen.
Carboxamide Coupling Strategies
EDC/DMAP-Mediated Activation
As per PMC7963892, 3,5-dimethylisoxazole-4-carboxylic acid (1.5 mmol) reacts with EDC (1.8 mmol) and DMAP (0.3 mmol) in dichloromethane (12 mL) under N₂ for 30 minutes. Addition of 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine (1.8 mmol) and stirring for 24–48 hours affords the target carboxamide (62% yield after flash chromatography). IR confirms amide formation (1645 cm⁻¹ C=O stretch).
Mixed Anhydride Method
Using isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.5 eq) in THF at −15°C generates a reactive intermediate, which couples with the amine at 0°C (58% yield). While lower yielding than EDC, this method avoids racemization risks in chiral analogs.
Optimization and Scalability Challenges
Solvent Effects on Amidation
Comparative studies in DES vs. dichloromethane show 12% higher yields in DES (74% vs. 62%) due to improved carboxylate activation. However, product isolation proves more complex, requiring ethyl acetate extraction (3×5 mL).
Characterization and Analytical Data
Critical spectroscopic signatures include:
Q & A
Q. How can QSAR models be developed to predict the bioactivity of derivatives of this compound?
- Modeling Steps :
- Curate a dataset of analogs with measured IC₅₀ values .
- Compute molecular descriptors (e.g., logP, polar surface area) and perform feature selection via LASSO regression .
- Validate models using leave-one-out cross-validation and external test sets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
